molecular formula C13H20N2O B3284419 1-(4-Methoxybenzyl)piperidin-4-amine CAS No. 78471-35-9

1-(4-Methoxybenzyl)piperidin-4-amine

Cat. No. B3284419
CAS RN: 78471-35-9
M. Wt: 220.31 g/mol
InChI Key: JDACBLXRPFJSHT-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C13H20N2O . It is also known as 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride or 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for 1-(4-Methoxybenzyl)piperidin-4-amine is 1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(4-Methoxybenzyl)piperidin-4-amine has a molecular weight of 256.78 or 293.24 depending on whether it is in the form of a hydrochloride or dihydrochloride. The compound is a solid at room temperature .

Scientific Research Applications

1. Reactions with Aliphatic Amines

  • Research by Blokhin et al. (1990) explored the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine, which resulted in replacement of the MeO group by an alkylamino-group.

2. Synthesis of Natural Piperidine Alkaloids

  • Csatayová et al. (2010) used a diastereoselective method involving 1-(4-Methoxybenzyl)piperidin-4-amine for the total synthesis of the naturally occurring piperidine alkaloid (-)-pinidinone.

3. Kinetic Studies in Organic Chemistry

  • A study by Bernasconi and Bhattacharya (2003) investigated the nucleophilic substitution reactions of certain carbene complexes with amines, including piperidine, providing insights into reaction mechanisms and kinetics.

4. Pharmaceutical Applications

  • Research by Schumacher-Wandersleb et al. (1994) focused on the synthesis of compounds for potential pharmaceutical applications, using intermediates that include 1-(4-Methoxybenzyl)piperidin-4-amine derivatives.

5. Sila-Analogues of σ Ligands

  • The study by Tacke et al. (2003) explored the synthesis and pharmacological properties of sila-analogues of σ ligands, where 1-(4-Methoxybenzyl)piperidin-4-amine derivatives were used.

Safety And Hazards

The compound is classified as an irritant . Safety data sheets recommend removing a person to fresh air and keeping them comfortable for breathing if inhaled . If the compound comes into contact with skin or eyes, it should be rinsed off immediately .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDACBLXRPFJSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)piperidin-4-amine

Synthesis routes and methods I

Procedure details

A mixture of 1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate (0.02 mole) and trifluoroacetic acid (0.01 mole) in 50 ml. of methylene chloride was refluxed for a 3 hr. period. Additional trifluoroacetic acid (0.08 mole) was added and reflux continued for an additional 30 minutes. The crude solution was evaporated in vacuo, residual material dissolved in water and the aqueous phase washed with ether and then made basic with 50% sodium hydroxide. Extraction of the basified solution with chloroform, drying of the chloroform extracts, and removal of the solvent afforded 4-amino-1-[(4-methoxyphenyl)methyl]piperidine in nearly quantitative yield.
Name
1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate
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0.08 mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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COc1ccc(CN2CCC(N(C(=O)[O-])C(C)(C)C)CC2)cc1
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Synthesis routes and methods IV

Procedure details

A mixture of 1,1-dimethylethyl 1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate (0.02 mole) and trifluoroacetic acid (0.01 mole) in 50 ml. of methylene chloride was refluxed for a 3 hr. period. Additional trifluoroacetic acid (0.08 mole) was added and reflux continued for an additional 30 minutes. The crude solution was evaporated in vacuo, residual material dissolved in water and the aqueous phase washed with ether and then made basic with 50% sodium hydroxide. Extraction of the basified solution with chloroform, drying of the chloroform extracts, and removal of the solvent afforded 4-amino-1-[(4-methoxyphenyl)methyl]piperidine in nearly quantitative yield.
Quantity
0.02 mol
Type
reactant
Reaction Step One
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0.01 mol
Type
reactant
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0.08 mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Lee, B Kim, J Kim, HS Lee, MY Shon… - Bulletin of the Korean …, 2014 - Citeseer
A series of hybrid molecules between (α)-lipoic acid (ALA) and 4-amino-1-benzyl piperidines were synthesized and their in vitro cholinesterase (acetylcholinesterase (AChE) and …
Number of citations: 6 citeseerx.ist.psu.edu
A Więckowska, K Więckowski, M Bajda, B Brus… - Bioorganic & medicinal …, 2015 - Elsevier
Due to the complex nature of Alzheimer’s disease, multi-target-directed ligand approaches are one of the most promising strategies in the search for effective treatments. …
Number of citations: 58 www.sciencedirect.com
R Perone, C Albertini, E Uliassi, F Di Pietri… - …, 2021 - Wiley Online Library
Thanks to the widespread use and safety profile of donepezil (1) in the treatment of Alzheimer's disease (AD), one of the most widely adopted multi‐target‐directed ligand (MTDL) …

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